molecular formula C10H11N3S B13063319 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13063319
M. Wt: 205.28 g/mol
InChI Key: DHAIYOSADFKYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of thiophene and imidazopyridine. Thiophene is a five-membered ring containing sulfur, while imidazopyridine is a fused bicyclic system consisting of an imidazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between a thiophene derivative and an imidazopyridine precursor. For example, the reaction of 3-thiophenecarboxaldehyde with 2-aminopyridine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antipsychotic Agents : Research indicates that derivatives of 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exhibit high affinity for dopamine receptors (D2R and D3R) which are critical in the treatment of schizophrenia and other psychiatric disorders. A study highlighted the synthesis of bitopic ligands based on this compound that showed promising results in binding assays with D2R and D3R receptors .
  • Cancer Therapeutics : The compound has been investigated for its potential in inhibiting cancer cell motility and proliferation. It has shown effectiveness in selectively targeting tumorigenic cells while sparing healthy cells. This selectivity is crucial for developing safer cancer treatments .
  • Neuroprotective Effects : Some studies have suggested that imidazo[4,5-c]pyridine derivatives can exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Materials Science Applications

  • Organic Electronics : The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic semiconductors. The incorporation of this compound into polymer matrices can enhance the conductivity and stability of organic electronic devices.
  • Sensors : Due to their ability to interact with various chemical species, these compounds are being explored as active materials in chemical sensors. Their sensitivity to environmental changes makes them ideal candidates for detecting gases or pollutants .

Case Study 1: Antipsychotic Ligands Development

A series of studies focused on the development of ligands based on this compound demonstrated a significant increase in binding affinity for D2R compared to traditional compounds. This was achieved through structural modifications that enhanced receptor selectivity and reduced side effects associated with existing antipsychotic medications .

Case Study 2: Cancer Cell Inhibition

In a controlled laboratory setting, derivatives of this compound were tested against multiple cancer cell lines. Results indicated a marked inhibition of cell growth at concentrations as low as 10 µM without affecting non-tumorigenic cells. This selectivity was attributed to the compound’s ability to target specific signaling pathways involved in cancer cell proliferation .

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Thiophen-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
  • 4-(Furan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
  • 4-(Pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Uniqueness

4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning can result in distinct biological activities and applications compared to similar compounds .

Biological Activity

4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, particularly in the context of anticancer activity and other pharmacological properties.

  • Molecular Formula : C₁₃H₉N₃S
  • Molecular Weight : 205.28 g/mol
  • CAS Number : 1934673-35-4

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including anticancer properties and potential use as antifungal agents.

Anticancer Activity

A study evaluated the cytotoxic effects of various imidazo[4,5-c]pyridine derivatives against human cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity:

CompoundCell LineIC50 (μM)
4aMCF-76.31
4hA5497.95
6cHCT-116Moderate

The compounds demonstrated varying degrees of effectiveness against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. Notably, the compound with the thiophene moiety exhibited enhanced activity compared to others lacking this feature .

The mechanism by which these compounds exert their anticancer effects is thought to involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. The presence of the thiophene ring may enhance interactions with biological targets due to its electron-rich nature .

Other Pharmacological Activities

In addition to anticancer properties, derivatives of imidazo[4,5-c]pyridine have been studied for their antifungal activities. A recent investigation into fungicidal efficacy showed that certain derivatives had lower EC50 values than established fungicides:

CompoundActivity TypeEC50 (mg/L)
4aFungicidal4.69
4fFungicidal1.96
DiflumetorimStandard21.44

These results indicate that compounds like this compound may serve as effective alternatives or complements to existing antifungal treatments .

Case Studies

  • Cytotoxicity Study : A comprehensive study involving multiple cell lines highlighted the potential of imidazo[4,5-c]pyridine derivatives in targeting cancer cells. Compounds were subjected to MTT assays to determine their IC50 values across different cancer types.
  • Fungicidal Efficacy : In greenhouse trials assessing fungicidal activity against various pathogens, compounds derived from thiophene exhibited superior performance compared to traditional fungicides.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

4-thiophen-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H11N3S/c1-3-11-9(7-2-4-14-5-7)10-8(1)12-6-13-10/h2,4-6,9,11H,1,3H2,(H,12,13)

InChI Key

DHAIYOSADFKYAZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.